

Application Notes and Protocols for N-phenylaminoazole-Based Fluorescent Probes

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Compound of Interest

Compound Name: *N*-phenylaminoazole

Cat. No.: B15352862

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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the development and application of **N-phenylaminoazole**-based fluorescent probes. This class of probes is gaining significant attention for its utility in cellular imaging and the detection of various analytes crucial in biological and pathological processes. The **N-phenylaminoazole** scaffold offers a versatile platform for the design of "turn-on" fluorescent sensors with high sensitivity and selectivity.

Core Applications

N-phenylaminoazole-based fluorescent probes are primarily utilized in:

- **Live Cell Imaging:** Visualizing subcellular structures and dynamic processes in real-time.
- **Analyte Detection:** Sensing and quantifying metal ions (e.g., Fe^{3+} , Au^{3+}), pH changes, and viscosity within cellular environments.
- **Drug Discovery:** Screening for drug candidates that modulate specific cellular pathways or enzyme activities.

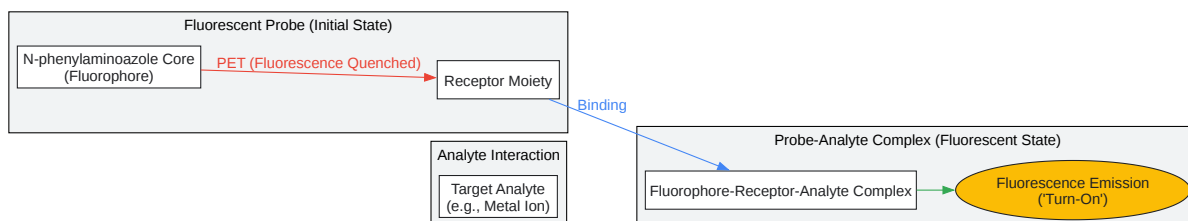
Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of representative **N-phenylaminoazole** and related N-phenylaminothiazole fluorescent probes.

Probe Name/Scaffold	Target Analyte	Excitation (λ_{ex}) (nm)	Emission (λ_{em}) (nm)	Quantum Yield (Φ)	Detection Limit	Reference
Py	Fe ³⁺	550	584	N/A	1.18 x 10 ⁻⁸ M	[1]
BODIPY-2-aminopyridine	Au ³⁺	460	511	0.88 (in presence of Au ³⁺)	17 nM	[2]
CMN (Naphthalimide)	Fe ³⁺ , Al ³⁺ , Cr ³⁺	~410	~510	N/A	65.2 nM (for Fe ³⁺)	[3]
2-N,N-dibutylamino-4-phenylthiazole derivative	Viscosity	N/A	Red emission	N/A	N/A	[4]
RhB-DCT	Fe ³⁺	550	584	N/A	N/A	[5]
Naphtho[2,3-d]thiazole-4,9-dione derivative	General Imaging	~470-500	~550-610	N/A	N/A	[6]

Signaling Pathways and Sensing Mechanisms

The operational principle of many **N-phenylaminoazole**-based probes involves a "turn-on" fluorescence mechanism, often triggered by the analyte of interest. A common mechanism is the inhibition of Photoinduced Electron Transfer (PET).



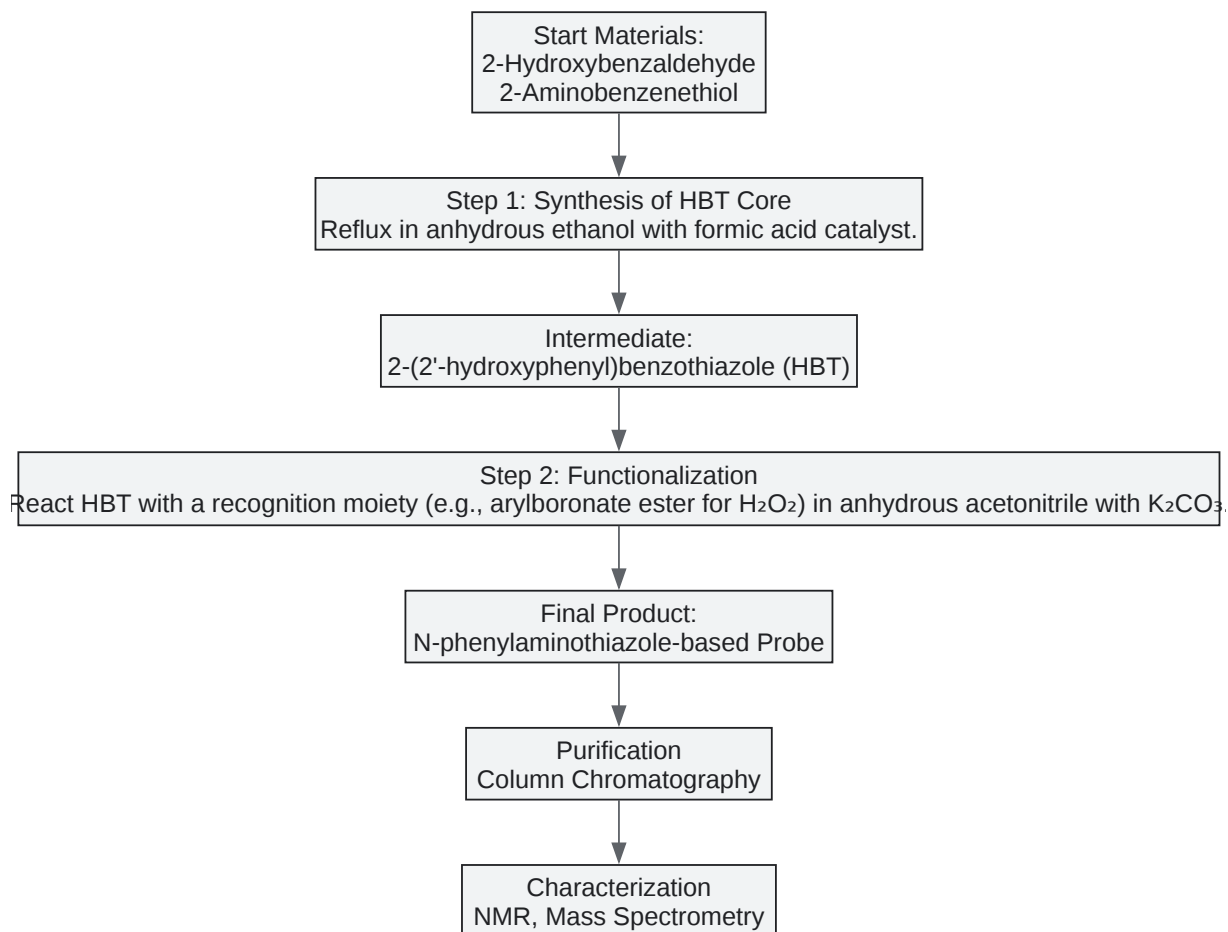
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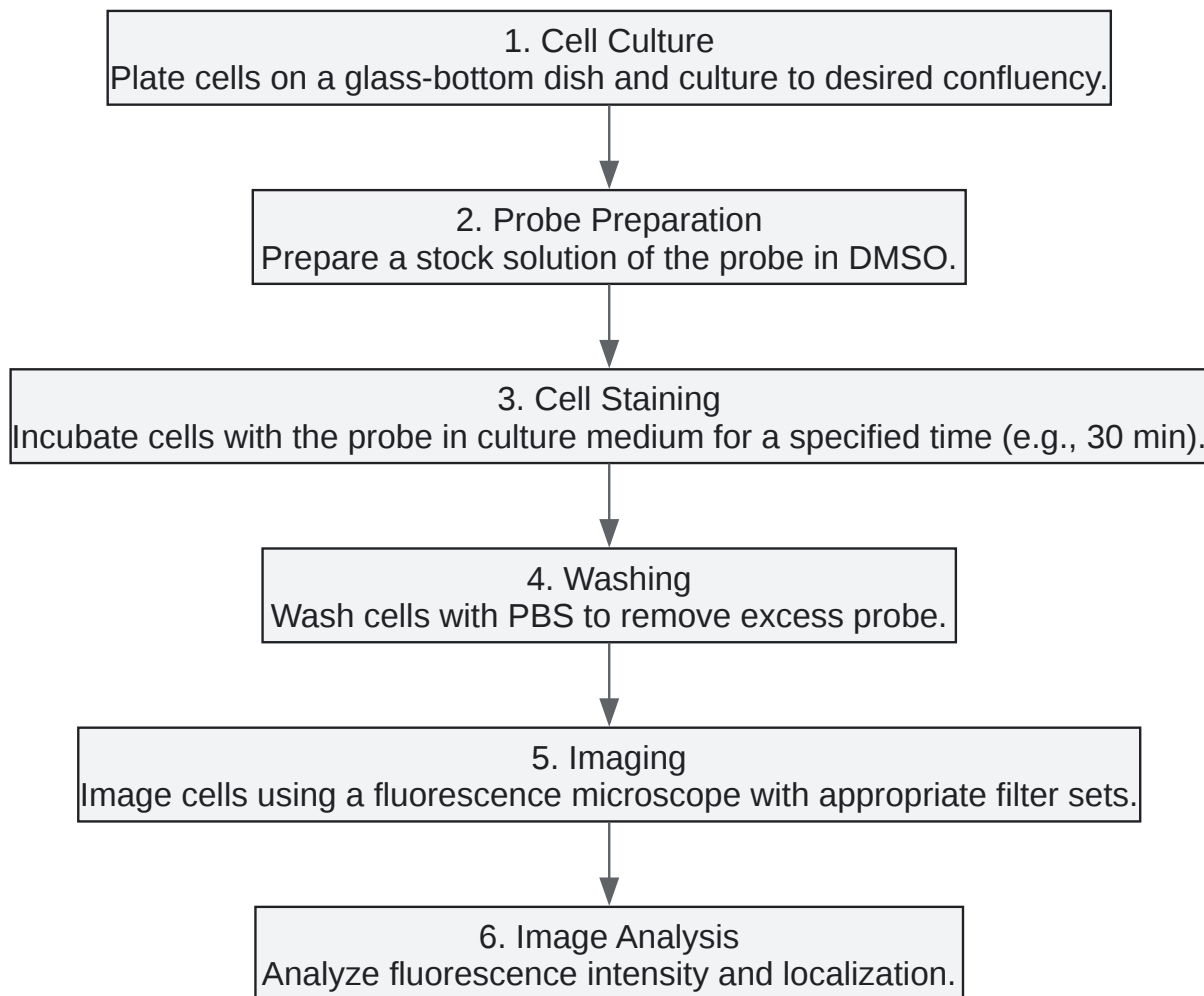
Caption: "Turn-on" fluorescence mechanism via inhibition of Photoinduced Electron Transfer (PET).

Experimental Protocols

Protocol 1: Synthesis of a Generic N-phenylaminothiazole Fluorescent Probe

This protocol outlines a general synthesis route for a fluorescent probe based on the 2-amino-4-phenylthiazole scaffold.





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